2-Amino-4-(3-methylpiperidin-1-yl)butanoic acid
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Overview
Description
2-Amino-4-(3-methylpiperidin-1-yl)butanoic acid is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(3-methylpiperidin-1-yl)butanoic acid can be achieved through several methods. One common approach involves the reaction of 3-methylpiperidine with a suitable amino acid precursor under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as hydrogenation, cyclization, and amination to achieve the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(3-methylpiperidin-1-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound. Substitution reactions result in derivatives with different functional groups .
Scientific Research Applications
2-Amino-4-(3-methylpiperidin-1-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Medicine: It is explored for its potential therapeutic properties and as a precursor in drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-4-(3-methylpiperidin-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(1-piperidine) pyridine derivatives: These compounds share a similar piperidine ring structure and are studied for their pharmacological activities.
1-amino-3-(4-methylpiperidin-1-yl)propan-2-ol: Another compound with a piperidine ring, used in various chemical and biological studies.
Uniqueness
2-Amino-4-(3-methylpiperidin-1-yl)butanoic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of an amino group and a piperidine ring makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H20N2O2 |
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Molecular Weight |
200.28 g/mol |
IUPAC Name |
2-amino-4-(3-methylpiperidin-1-yl)butanoic acid |
InChI |
InChI=1S/C10H20N2O2/c1-8-3-2-5-12(7-8)6-4-9(11)10(13)14/h8-9H,2-7,11H2,1H3,(H,13,14) |
InChI Key |
UHDGRPJZZAWQDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)CCC(C(=O)O)N |
Origin of Product |
United States |
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